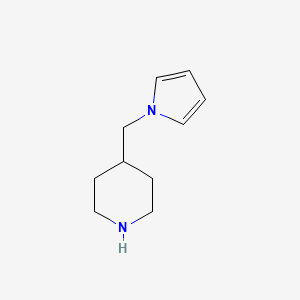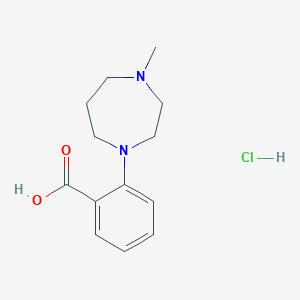
4-(1H-Pyrrol-1-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1H-Pyrrol-1-ylmethyl)piperidine” is a chemical compound with the CAS Number: 169751-01-3 . It has a molecular weight of 150.22 and is typically in powder form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “4-(1H-Pyrrol-1-ylmethyl)piperidine” is C9H18N2 . It has an average mass of 154.253 Da and a Monoisotopic mass of 154.147003 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“4-(1H-Pyrrol-1-ylmethyl)piperidine” is typically in powder form . It has a molecular weight of 150.22 .Applications De Recherche Scientifique
Pharmacology: Anticancer Agents
4-((1H-Pyrrol-1-yl)methyl)piperidine: derivatives have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold in drug design. Its derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Drug Design: Selective Androgen Receptor Modulators (SARMs)
In the field of drug design, this compound has been used to create selective androgen receptor modulators (SARMs) . These SARMs are designed to selectively target and modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.
Organic Synthesis: Multicomponent Reactions
4-((1H-Pyrrol-1-yl)methyl)piperidine: plays a role in organic synthesis, particularly in multicomponent reactions . These reactions are valuable for constructing complex molecules from simpler ones in a single operational step, which is advantageous for synthesizing a wide range of pharmacologically active compounds.
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 4-((1H-Pyrrol-1-yl)methyl)piperidine have been studied for their enzyme inhibitory properties . By inhibiting specific enzymes, these compounds can regulate biological pathways, which is crucial for developing treatments for various diseases.
Chemical Engineering: Process Optimization
The compound is also significant in chemical engineering, where it is used in process optimization . Its stability and reactivity are key factors in designing efficient and cost-effective industrial processes for the large-scale production of pharmaceuticals.
Medicinal Chemistry: Neurological Disorders
Lastly, in medicinal chemistry, 4-((1H-Pyrrol-1-yl)methyl)piperidine derivatives are being researched for the treatment of neurological disorders . They have the potential to cross the blood-brain barrier and interact with central nervous system receptors, which could lead to new therapies for conditions like Alzheimer’s disease and depression.
Mécanisme D'action
Target of Action
Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrole ring system in the compound plays a significant role in its biological activity . .
Biochemical Pathways
Compounds with a similar pyrrole scaffold have been found to impact a wide range of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Compounds with a similar pyrrole scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
4-(pyrrol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKCBSOKQNGPLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-Pyrrol-1-yl)methyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)
![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)
![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)


![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291049.png)